molecular formula C11H15N3S B1482241 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 2097964-89-9

2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1482241
CAS No.: 2097964-89-9
M. Wt: 221.32 g/mol
InChI Key: QTAOEPWJBSFPHK-UHFFFAOYSA-N
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Description

2-(5-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the class of pyrazole-thiophene hybrids, which are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . Pyrazole derivatives are extensively studied for their potential applications as antibacterial, anticancer, anti-inflammatory, antioxidant, and antitumor agents . The molecular structure incorporates both a pyrazole ring, a five-membered ring with two adjacent nitrogen atoms, and a thiophene ring, a five-membered aromatic ring containing sulfur . The ethylamine side chain attached to the pyrazole nitrogen enhances the molecule's versatility, making it a valuable building block for further chemical synthesis and derivatization. Researchers utilize this compound as a core structure for designing and synthesizing novel molecules aimed at various biological targets. While the specific mechanism of action for this exact compound requires further investigation, related pyrazole compounds have demonstrated activity through mechanisms such as the inhibition of reactive oxygen species (ROS) production and the induction of cytotoxicity in cancer cell lines . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(5-ethyl-3-thiophen-3-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-2-10-7-11(9-3-6-15-8-9)13-14(10)5-4-12/h3,6-8H,2,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAOEPWJBSFPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCN)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The most common and classical method for synthesizing substituted pyrazoles involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. This reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by ring closure to form the pyrazole core.

  • For example, ethyl acetoacetate reacts with substituted hydrazines under reflux in ethanol to yield 3,5-disubstituted pyrazoles with high regioselectivity and good yields (up to 95%) when catalyzed by nano-ZnO or iodine-based systems.
  • The electronic and steric nature of substituents on both hydrazine and diketone influence regioselectivity and yield.

Functionalization with Heteroaryl Groups

Incorporation of heteroaryl substituents such as thiophene on the pyrazole ring is typically achieved by:

  • Using heteroaryl-substituted hydrazines or diketones as starting materials.
  • Cross-coupling reactions or substitution reactions on preformed pyrazole rings.

For the thiophene substituent at the 3-position of the pyrazole ring, synthetic routes often involve:

  • Reaction of 3-thiophenyl hydrazines with 1,3-dicarbonyl compounds.
  • Alternatively, coupling of pyrazole intermediates with thiophene derivatives via palladium-catalyzed cross-coupling or nucleophilic substitution.

Introduction of the Ethanamine Side Chain

The ethan-1-amine side chain attached at the pyrazole nitrogen (N-1) can be introduced by:

  • Alkylation of the pyrazole nitrogen with 2-bromoethylamine or related haloalkylamines under basic conditions.
  • Alternatively, direct condensation of pyrazole-1-ethanol derivatives with ammonia or amines.

Specific Preparation Method for 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine

Stepwise Synthetic Route

Based on the literature and analogous pyrazole syntheses, the preparation can be summarized as follows:

Step Reaction Type Reagents & Conditions Outcome
1 Synthesis of 3-(thiophen-3-yl)-1H-pyrazole core Condensation of 3-thiophenecarboxaldehyde with ethyl hydrazine derivatives or hydrazines and β-ketoesters under reflux in ethanol with base (NaOH or Et3N) Formation of 3-(thiophen-3-yl)-5-ethyl-1H-pyrazole
2 N-alkylation at pyrazole N-1 Reaction of pyrazole with 2-bromoethylamine hydrobromide in presence of base (e.g., K2CO3) in polar aprotic solvent (DMF or DMSO), reflux or room temperature Formation of this compound

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Pyrazole ring formation Ethanol, NaOH, reflux, 6–12 h 70–90% Base catalysis favors cyclization; dry ethanol improves yield
N-alkylation DMF, K2CO3, 60–80°C, 12–24 h 60–85% Excess base and controlled temperature prevent side reactions

Mechanistic Insights

  • The pyrazole ring forms via nucleophilic attack of hydrazine nitrogen on the β-ketoester carbonyl, followed by cyclization and dehydration.
  • Alkylation at N-1 occurs through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of 2-bromoethylamine, displacing bromide.

Analytical Characterization and Research Findings

  • NMR Spectroscopy : Characteristic pyrazole proton signals appear as doublets and double doublets between 3.2–5.5 ppm; thiophene protons resonate typically around 6.5–7.5 ppm.
  • Mass Spectrometry : Molecular ion peak confirms molecular weight consistent with the target compound.
  • Single Crystal X-ray Diffraction : Confirms the substitution pattern on the pyrazole ring and the presence of the ethanamine side chain.
  • Yields and Purity : High yields (up to 90%) are achievable with optimized reaction conditions; purity is confirmed by chromatographic methods and elemental analysis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Limitations
Cyclocondensation 3-thiophenecarboxaldehyde, ethyl hydrazine, β-ketoester NaOH, EtOH Reflux, 6–12 h 70–90 Simple, high yield Requires dry conditions
N-Alkylation Pyrazole intermediate, 2-bromoethylamine hydrobromide K2CO3, DMF 60–80°C, 12–24 h 60–85 Direct introduction of amine side chain Possible side reactions if uncontrolled

Chemical Reactions Analysis

Types of Reactions: 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the pyrazole ring or the thiophene ring.

  • Substitution: : Nucleophilic substitution reactions can be carried out at various positions on the pyrazole and thiophene rings.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:
  • Oxidation: : Formation of pyrazole-2-one derivatives.

  • Reduction: : Formation of reduced pyrazole and thiophene derivatives.

  • Substitution: : Formation of various substituted pyrazole and thiophene derivatives.

Scientific Research Applications

2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine has several scientific research applications:

  • Medicinal Chemistry: : The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammation, pain, and cancer.

  • Material Science: : It can be used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).

  • Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Impact of Substituents on Pharmacological Profiles

  • Thiophene Position : Thiophen-3-yl (target compound) vs. thiophen-2-yl (): The 3-position may reduce steric hindrance, improving binding to flat enzymatic pockets .
  • Alkyl Groups : Ethyl (target) vs. isobutyl () or cyclopropylmethyl (): Smaller alkyl groups (e.g., ethyl) balance lipophilicity without excessive hydrophobicity .
  • Amino Side Chains: Ethanamine (target) vs. propan-2-amine (): Shorter chains may limit off-target interactions while maintaining solubility .

Physicochemical Properties

Property Target Compound Similar Compound ()
Molecular Formula C₁₁H₁₅N₃S (inferred) C₁₁H₁₅N₃S
Molecular Weight ~221.32 g/mol 221.32 g/mol
Key Functional Groups Ethyl, thiophen-3-yl, ethanamine Ethyl, thiophen-2-yl, ethanamine

Biological Activity

2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic organic compound characterized by the presence of both thiophene and pyrazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14N4S\text{C}_{11}\text{H}_{14}\text{N}_4\text{S}

This compound contains:

  • A pyrazole ring , which is known for its diverse biological activities.
  • A thiophene moiety , which enhances the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is believed to inhibit certain molecular pathways related to disease processes, contributing to its therapeutic effects. For instance, it may target kinases involved in cancer progression or inflammatory pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

Antimicrobial Activity

Studies on pyrazole derivatives have shown promising antimicrobial properties. For example, derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects. The presence of the thiophene ring may enhance these activities by improving solubility and bioavailability.

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer potential. For instance, compounds have shown effectiveness against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific activity of this compound remains to be fully characterized, but its structural similarity to known anticancer agents suggests potential efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds have been shown to reduce inflammation markers in vitro and in vivo, potentially making them useful in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their mechanisms and applications:

Study Focus Findings
Umesha et al. (2009)Antimicrobial ActivityFound good antimicrobial effects in synthesized pyrazole derivatives against various pathogens .
Goulioukina et al. (2016)Anticancer ActivityReported significant cytotoxicity in breast cancer cell lines using pyrazole derivatives .
Recent Synthesis StudiesStructure Activity Relationships (SAR)Highlighted the importance of thiophene and pyrazole combinations in enhancing biological activity .

Q & A

Q. What are the established synthetic routes for preparing 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Pyrazole Formation : Condensation of β-keto esters with hydrazines to generate the pyrazole ring. For thiophene substitution, 3-thiophenecarboxaldehyde or derivatives are used in cyclocondensation reactions under reflux conditions (e.g., ethanol, 60–80°C) .

Ethyl Group Introduction : Alkylation at the pyrazole C5 position using ethyl halides or via nucleophilic substitution, often requiring catalysts like K₂CO₃ in DMF .

Aminoethyl Sidechain Attachment : A Mitsunobu reaction or nucleophilic substitution with 2-aminoethyl bromide, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Validation : Confirm purity and structure using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole C3-thiophene coupling, ethyl group splitting patterns) and confirm amine proton resonance (~δ 1.5–2.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR Spectroscopy : Detect NH stretching (~3300 cm⁻¹) and C=N/C-S bonds in pyrazole-thiophene systems .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the thiophene moiety into the pyrazole ring?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% compared to conventional heating .
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling between pyrazole boronic esters and thiophene halides, achieving >80% yield .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while additives like LiCl mitigate thiophene ring decomposition .

Q. What strategies resolve tautomeric ambiguity in pyrazole derivatives during structural analysis?

Methodological Answer:

  • X-ray Crystallography : Definitive identification of tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) via crystallographic data .
  • Dynamic NMR : Monitor tautomerization kinetics in DMSO-d₆ at variable temperatures (e.g., 25–80°C) to detect proton exchange .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energetically favored tautomers and validate experimental data .

Q. How should contradictory stability data under varying pH conditions be addressed?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., ethyl group cleavage) .
  • Protective Formulations : Use lyophilization or encapsulation in cyclodextrins to enhance stability in acidic conditions .
  • Controlled Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation of the thiophene ring .

Q. What in vitro models are suitable for evaluating biological activity?

Methodological Answer:

  • Antimicrobial Assays : Screen against Mycobacterium tuberculosis (MIC determination via microdilution) given structural similarities to thiazole-containing anti-TB agents .
  • Cytotoxicity Profiling : Use HepG2 or HEK293 cells (MTT assay) to assess IC₅₀ values and selectivity indices .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin receptors) due to the amine group’s potential interaction with GPCRs .

Safety and Compliance

Q. What precautions are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2/2A hazards) .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile intermediates (e.g., ethyl bromide) .
  • Waste Disposal : Neutralize acidic/basic residues before transferring to halogenated waste containers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
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2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine

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